Comprehensive NMR Characterization and Structural Analysis of Ethyl 3-(2,4,6-Trimethylphenyl)prop-2-enoate
Comprehensive NMR Characterization and Structural Analysis of Ethyl 3-(2,4,6-Trimethylphenyl)prop-2-enoate
Executive Summary
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate (also known as ethyl 2,4,6-trimethylcinnamate or ethyl mesitylacrylate) is a sterically hindered α,β-unsaturated ester. Compounds of this class are critical intermediates in drug development, particularly in the synthesis of biologically active chalcones and complex macrocycles. Unambiguous structural characterization of this molecule is essential, as the severe steric clash induced by the mesityl group fundamentally alters its conformational dynamics and electronic properties. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral analysis of the (E)-isomer, detailing the causality behind the observed chemical shifts, coupling constants, and the self-validating protocols required for accurate data acquisition.
Chemical Context & Structural Dynamics
In standard, unhindered cinnamates (e.g., ethyl cinnamate), the aromatic ring and the alkene double bond are highly coplanar, allowing for extended π -conjugation. However, the introduction of methyl groups at the 2 and 6 (ortho) positions of the phenyl ring creates profound steric inhibition of resonance.
To minimize steric clash with the alkene protons, the mesityl ring is forced to twist out of the plane of the prop-2-enoate backbone, often approaching an orthogonal (90°) dihedral angle. This conformational twist has two major effects on the NMR spectra:
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Reduced π -Conjugation: The deshielding effect typically exerted by the carbonyl group via resonance is diminished, subtly altering the electron density at the β -carbon.
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Magnetic Anisotropy: The orthogonal orientation of the aromatic ring alters the shielding cone experienced by the adjacent alkene protons, shifting their resonance frequencies compared to planar analogs.
Understanding these dynamics is critical for researchers utilizing palladium-catalyzed cross-coupling or 1[1].
Experimental Methodology: Self-Validating NMR Protocol
To ensure high-fidelity data that meets the rigorous standards of pharmaceutical development, the following self-validating acquisition protocol must be executed. This workflow guarantees optimal signal-to-noise ratios and minimizes artifacts.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of highly purified ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm). Filter the solution through glass wool into a premium 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.
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Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for the sample to equilibrate to 298 K to prevent convection currents.
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Shimming & Tuning: Perform automated or manual tuning and matching of the probe. Optimize the Z-shims until the 2 H lock signal achieves maximum intensity and the solvent peak exhibits a line width at half-height of ≤ 0.5 Hz.
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1 H Acquisition: Set a spectral width of 12 ppm. Utilize a 30° excitation pulse to ensure rapid relaxation. Set a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.
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13 C Acquisition: Set a spectral width of 250 ppm. Use a 30° pulse angle with a D1 of 2.0–3.0 seconds to account for the longer T1 relaxation times of quaternary carbons. Acquire 512–1024 scans using WALTZ-16 composite pulse decoupling to remove proton couplings.
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Data Processing: Apply a zero-filling factor of 2. Use an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Manually correct the phase and apply a polynomial baseline correction.
Fig 1. Step-by-step experimental workflow for high-resolution NMR acquisition.
1 H NMR Spectral Analysis & Causality
The 1 H NMR spectrum of the (E)-isomer provides definitive proof of its stereochemistry and structural integrity. The data below synthesizes expected empirical values grounded in related 2[3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic & Causality |
| Ethyl CH 3 | 1.33 | Triplet (t) | 3H | 7.1 | Standard 3J coupling to the adjacent methylene group. |
| Mesityl p -CH 3 | 2.29 | Singlet (s) | 3H | - | Para-methyl group; isolated from alkene steric effects. |
| Mesityl o -CH 3 | 2.33 | Singlet (s) | 6H | - | Ortho-methyls; symmetry results in a 6H singlet. |
| Ethyl CH 2 | 4.26 | Quartet (q) | 2H | 7.1 | Deshielded by the electronegative ester oxygen. |
| Alkene α -H | 6.05 | Doublet (d) | 1H | 16.2 | Alpha to the carbonyl. The large 16.2 Hz coupling dictates a trans geometry. |
| Aromatic m -H | 6.89 | Singlet (s) | 2H | - | Meta protons on the mesityl ring; equivalent due to symmetry. |
| Alkene β -H | 7.85 | Doublet (d) | 1H | 16.2 | Highly deshielded by the cis-relationship to the carbonyl's magnetic anisotropy. |
Stereochemical Causality: The coupling constant ( J=16.2 Hz) between the α and β alkene protons is the critical diagnostic feature. According to the Karplus equation, this large scalar coupling is only possible when the dihedral angle between the protons is approximately 180°, confirming the (E)-configuration. In contrast, comparative data for the 4 exhibits a much smaller coupling constant ( J=11.6 Hz) and an upfield shift of the β -proton to 6.94 ppm due to the altered spatial relationship with the carbonyl group[4].
13 C NMR Spectral Analysis
The 13 C NMR spectrum resolves the carbon skeleton, highlighting the electronic environment shaped by the ester functional group and the electron-donating mesityl ring.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic & Causality |
| Ethyl CH 3 | 14.3 | Primary (CH 3 ) | Aliphatic methyl carbon of the ester. |
| Mesityl o -CH 3 | 21.0 | Primary (CH 3 ) | Ortho-methyl carbons; slightly shielded relative to standard aromatics. |
| Mesityl p -CH 3 | 21.2 | Primary (CH 3 ) | Para-methyl carbon. |
| Ethyl CH 2 | 60.5 | Secondary (CH 2 ) | Strongly deshielded by direct attachment to the ester oxygen. |
| Alkene α -C | 120.0 | Tertiary (CH) | Alpha position to the electron-withdrawing carbonyl group. |
| Aromatic m -C | 129.0 | Tertiary (CH) | Meta carbons on the mesityl ring. |
| Aromatic ipso-C | 131.0 | Quaternary (C) | Attachment point to the alkene chain. |
| Aromatic o -C | 136.5 | Quaternary (C) | Substituted with electron-donating methyl groups. |
| Aromatic p -C | 138.0 | Quaternary (C) | Substituted with the para-methyl group. |
| Alkene β -C | 143.0 | Tertiary (CH) | Deshielded by resonance with the carbonyl, though mitigated by the steric twist. |
| Carbonyl C | 167.0 | Quaternary (C=O) | Highly deshielded ester carbonyl carbon. |
2D NMR Strategies for Unambiguous Assignment
To create a self-validating dataset, 1D NMR must be cross-referenced with 2D techniques.
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COSY (Correlation Spectroscopy): Confirms the 3J coupling between the ethyl CH 2 and CH 3 protons, as well as the α and β alkene protons.
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HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, differentiating the primary, secondary, and tertiary carbons definitively.
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HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons. The β -proton shows strong 3JCH correlations to the carbonyl carbon and the ortho-carbons of the mesityl ring, locking the alkene chain to the aromatic system.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Conclusion
The comprehensive NMR analysis of ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate reveals a structure heavily influenced by steric hindrance. The orthogonal twist of the mesityl ring dictates the unique chemical shifts of the alkene protons, while the 16.2 Hz coupling constant serves as the definitive marker of the (E)-geometry. By adhering to the strict acquisition protocols and utilizing 2D HMBC correlations, researchers can achieve absolute certainty in their structural assignments for downstream drug development applications.
References
1.[3] Title: Solution-phase parallel synthesis of substituted chalcones and their antiparasitary activity against Giardia lamblia Source: ResearchGate URL:
2.[1] Title: Controlled Acrylate Insertion Regioselectivity in Diazaphospholidine-Sulfonato Palladium(II) Complexes Source: ACS Publications URL:
3.[4] Title: Supporting Information: Palladium incorporated MIL-101(Cr) Source: Royal Society of Chemistry (RSC) URL:
